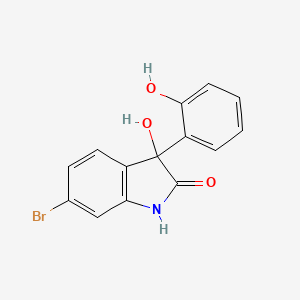

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Description

6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a brominated oxindole derivative characterized by a 2-oxindole core with a bromine atom at position 6, a hydroxyl group at position 3, and a 2-hydroxyphenyl substituent at position 3. Its molecular formula is C₈H₆BrNO₂, and its structure includes hydrogen-bonding moieties (hydroxyl groups) and a bromine atom, which influence its physicochemical and biological properties .

Properties

IUPAC Name |

6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-8-5-6-9-11(7-8)16-13(18)14(9,19)10-3-1-2-4-12(10)17/h1-7,17,19H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGKMDRSCCBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2(C3=C(C=C(C=C3)Br)NC2=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665787 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistency and efficiency. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted indoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The mechanism by which 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups on the compound can form hydrogen bonds with these targets, leading to biological activity. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

Key Observations :

Key Observations :

Physicochemical Properties

Table 3: Physicochemical Comparison

Biological Activity

Introduction

6-Bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is an indole derivative recognized for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, due to its antiviral, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula: C15H12BrN2O3

- Molecular Weight: 336.16 g/mol

- IUPAC Name: 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

- Structure: Chemical Structure (Note: This is a placeholder for the actual structure image)

The biological activity of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is primarily attributed to its ability to interact with various molecular targets. The hydroxyl groups present in the structure facilitate the formation of hydrogen bonds with enzymes and receptors, influencing their activity. The specific pathways through which this compound exerts its effects are still under investigation but are believed to involve:

- Modulation of signaling pathways associated with inflammation.

- Inhibition of tumor cell proliferation.

- Antiviral mechanisms targeting viral replication processes.

Antiviral Activity

Research indicates that indole derivatives exhibit significant antiviral properties. In particular, compounds similar to 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one have shown effectiveness against various viral strains by interfering with their replication mechanisms .

Anti-inflammatory Properties

Studies have demonstrated that this compound can reduce inflammation markers in vitro. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Effects

The anticancer potential of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has been explored in several studies. It has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression. The compound's unique structure allows it to interact with multiple cellular targets involved in cancer progression .

Antibacterial Activity

While primarily noted for its other biological activities, there is emerging evidence that this compound may also possess antibacterial properties. Related indole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry investigated various indole derivatives, including 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, for their antiviral activity against influenza virus strains. Results indicated a significant reduction in viral load in treated cell cultures compared to controls .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The administration of 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one?

- Methodological Answer :

-

Microbial Co-Culture : Co-culturing Dietzia sp. UR66 and Saccharomonospora sp. UR22 induces brominated oxo-indole alkaloid biosynthesis, suggesting microbial systems as a viable route for structurally related compounds .

-

Domino Reactions : A domino ring-opening cyclization strategy using 3-hydroxyoxindoline derivatives can yield brominated indolin-2-one scaffolds. For example, (E)-6-bromo-3-hydroxy-3-(2-oxo-4-phenylbut-3-en-1-yl)indolin-2-one was synthesized and characterized via NMR (DMSO-, 75 MHz) .

-

Knoevenagel Condensation : While not directly reported for this compound, analogous indole derivatives (e.g., 3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one) were synthesized via Knoevenagel condensation, followed by preparative TLC for isomer separation .

- Key Considerations :

-

Optimize reaction conditions (solvent, catalyst) to enhance yield.

-

Use chiral catalysts to control stereochemistry at the 3-hydroxy position.

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

-

NMR Spectroscopy : NMR (75 MHz, DMSO-) data for analogous compounds show distinct peaks for carbonyl (C=O, δ ~175 ppm) and aromatic carbons (δ 110-150 ppm) .

-

X-ray Crystallography : Crystal structures of related indole derivatives (e.g., (Z)-3-(6-bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one) confirm bond lengths (C-C: 1.48–1.52 Å) and angles, validating computational models .

- Example Data Table :

| Atom Position | NMR Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O (Carbonyl) | 174.8 | Indolin-2-one core |

| C3 (Hydroxy) | 72.5 | Quaternary carbon |

| Aromatic C6-Br | 122.3 | Bromine-substituted |

| Based on analogous compounds |

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Kinase Inhibition : Brominated oxo-indole alkaloids, such as (S)-6-bromo-3-hydroxy-3-(1H-indol-3-yl)indolin-2-one, exhibit Pim-1 kinase inhibition (IC < 10 μM), suggesting potential anticancer applications .

- Structure-Activity Relationship (SAR) : Hydroxyl and bromine substituents enhance binding to kinase active sites. For example, 2-hydroxyphenyl groups may stabilize hydrogen bonding with catalytic lysine residues .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- GHS Compliance : For structurally similar brominated indoles (e.g., methyl (2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoate), use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

- Waste Disposal : Halogenated organic waste should be incinerated at >1,000°C to prevent environmental release of brominated byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of brominated intermediates. For Knoevenagel condensations, ethanol/water mixtures improve stereoselectivity .

- Catalyst Screening : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) can accelerate domino cyclization steps, reducing side-product formation .

Q. What strategies resolve isomer formation during synthesis?

- Methodological Answer :

- Chromatographic Separation : Preparative TLC (silica gel, hexane:EtOAc 7:3) effectively separates geometric isomers (E/Z ratios 2:1) .

- Crystallization : Slow evaporation from methanol yields isomerically pure crystals, as demonstrated for (3Z)-3-(1-amino-2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one .

Q. How do substituents influence biological activity?

- Methodological Answer :

- Hydroxyl Groups : The 2-hydroxyphenyl moiety increases hydrophilicity and hydrogen-bonding capacity, improving binding to kinase ATP pockets .

- Bromine Effects : Bromine at C6 enhances electron-withdrawing properties, stabilizing charge-transfer interactions in enzyme-inhibitor complexes .

Q. How should conflicting spectral data be addressed?

- Methodological Answer :

- Cross-Validation : Compare NMR (DMSO-) and IR spectra with computational models (DFT, B3LYP/6-31G**) .

- Single-Crystal Analysis : Resolve ambiguities in NOE correlations or coupling constants using X-ray diffraction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.